molecular formula C8H6Cl2N2O3 B010670 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide CAS No. 108086-37-9

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No.: B010670
CAS No.: 108086-37-9
M. Wt: 249.05 g/mol
InChI Key: ORRONSFAPOXMAG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro-5-nitrophenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Scientific Research Applications

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide typically involves the reaction of 2-chloro-5-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-chloro-N-(2-chloro-5-aminophenyl)acetamide.

    Hydrolysis: Formation of 2-chloro-5-nitroaniline and acetic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
  • 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

Uniqueness

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRONSFAPOXMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365765
Record name 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108086-37-9
Record name 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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